(Naphthalen-2-ylmethyl)(propan-2-yl)amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-(naphthalen-2-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C14H17N/c1-11(2)15-10-12-7-8-13-5-3-4-6-14(13)9-12/h3-9,11,15H,10H2,1-2H3 |
InChI Key |
TWSYFYMXABOVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is fundamental to the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy offer detailed insights into the atomic arrangement and electronic structure of (Naphthalen-2-ylmethyl)(propan-2-yl)amine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the proton signals are expected in distinct regions corresponding to the aromatic naphthalene (B1677914) protons, the methylene (B1212753) bridge protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns would reveal adjacent proton-proton couplings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The spectrum would display signals for the carbons of the naphthalene ring, the methylene carbon, the methine carbon of the isopropyl group, and the two equivalent methyl carbons of the isopropyl group.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, further confirming the structural assignment. For instance, a COSY experiment would show correlations between the methine proton and the methyl protons of the isopropyl group.
Detailed, experimentally-derived NMR data for this compound is not widely available in the public domain. However, based on the known chemical shifts of similar structural motifs, a predicted ¹H and ¹³C NMR data table is presented below.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene-H | 7.20 - 7.90 (m, 7H) | 125.0 - 135.0 |
| Methylene-CH₂ | ~3.80 (s, 2H) | ~55.0 |
| Isopropyl-CH | ~2.80 (sept, 1H) | ~50.0 |
| Isopropyl-CH₃ | ~1.10 (d, 6H) | ~22.0 |
Note: Predicted values are based on analogous structures and may vary from experimental data. m = multiplet, s = singlet, sept = septet, d = doublet.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the naphthalene ring.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene chromophore in this compound would give rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum, corresponding to π-π* electronic transitions.
Table 2: Expected IR and UV-Vis Absorption Data for this compound
| Spectroscopic Technique | Expected Absorption | Functional Group/Transition |
| IR | ~3300-3500 cm⁻¹ (broad) | N-H Stretch (Secondary Amine) |
| IR | ~3000-3100 cm⁻¹ | Aromatic C-H Stretch |
| IR | ~2850-3000 cm⁻¹ | Aliphatic C-H Stretch |
| IR | ~1600 cm⁻¹ | Aromatic C=C Stretch |
| UV-Vis | ~220 nm, ~275 nm, ~312 nm | π-π* Transitions of Naphthalene |
Raman spectroscopy, another form of vibrational spectroscopy, is complementary to IR spectroscopy. It is particularly useful for observing non-polar bonds. The Raman spectrum of this compound would provide additional information about the vibrations of the carbon-carbon bonds within the naphthalene ring and the aliphatic backbone.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for determining the molecular weight of a compound, confirming its elemental composition, and obtaining structural information through fragmentation analysis.
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.
LC-MS and UPLC-MS/MS: These techniques would be used to confirm the purity of this compound and to detect any potential impurities. The retention time from the LC would provide one level of identification, while the mass spectrum would confirm the molecular weight.
LC-HRMS (High-Resolution Mass Spectrometry): LC-HRMS would be used to determine the exact mass of the molecule with high accuracy, allowing for the confirmation of its elemental formula (C₁₄H₁₇N).
LC-MS/MS: Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to produce a characteristic fragmentation pattern, which can be used for structural confirmation and for the development of highly selective quantitative methods.
Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique suitable for the analysis of volatile and thermally stable compounds. Given that this compound is a relatively small molecule, it is likely to be amenable to GC-MS analysis. This technique would be valuable for purity assessment and for the identification of any volatile impurities. The resulting mass spectrum would provide the molecular weight and a fragmentation pattern that serves as a molecular fingerprint.
X-ray Crystallography for Absolute Molecular Structure and Conformation Determination
X-ray crystallography stands as the definitive method for elucidating the absolute molecular structure and conformational arrangement of crystalline solids. While specific crystallographic data for this compound is not extensively documented in publicly available literature, the structural determination of related naphthalene derivatives provides a strong precedent for its analysis.
For instance, the crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate has been determined by single-crystal X-ray diffraction. mdpi.comresearchgate.net This compound was found to crystallize in the monoclinic system with the space group P21/c. mdpi.com In this structure, the naphthalene system is nearly planar. mdpi.comresearchgate.net The phosphorus atom is surrounded by three oxygen atoms and one carbon atom, forming a distorted tetrahedron. mdpi.comresearchgate.net The stability of the molecular conformation is supported by an intramolecular hydrogen bond. mdpi.comresearchgate.net In the crystal, molecules are linked through C-H…O and N-H…O hydrogen bonds, creating dimers that are further connected by C-H…O hydrogen bonds and C-H…π interactions. mdpi.com
This detailed structural information on a related naphthalene derivative underscores the power of X-ray crystallography. Should a suitable crystal of this compound be obtained, this technique would provide unequivocal data on its bond lengths, bond angles, and the spatial orientation of the naphthalene and propan-2-yl groups.
Advanced Chromatographic and Separation Techniques
The separation and quantification of this compound from complex mixtures are critical for its analysis. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis with Fluorescence Detection are powerful techniques employed for the analysis of naphthalene amine derivatives.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of naphthalene derivatives. chemicke-listy.cz For instance, a Reverse Phase HPLC (RP-HPLC) method coupled with ultraviolet absorption spectroscopy has been used for the separation and identification of naphthalene and other polycyclic aromatic hydrocarbons. rdd.edu.iq Optimized conditions for the separation of various naphthalene derivatives, including naphthalen-1-amine and naphthalen-2-amine, have been established using a LiChrospher® column with a linear gradient of acetonitrile (B52724) and phosphate (B84403) buffer. chemicke-listy.cz Furthermore, HPLC with electrochemical detection has proven effective for determining trace amounts of carcinogenic naphthylamines. researchgate.net Pre-column derivatization is often employed to enhance the detection of amines. thermofisher.com For secondary amines, derivatizing agents like 2-naphthalenesulfonyl chloride (NSCl) have been successfully used for the HPLC analysis of compounds like spectinomycin, which contains secondary amine groups. nih.gov
Capillary Electrophoresis with Fluorescence Detection offers a highly sensitive method for the analysis of amines. Derivatization with fluorogenic reagents such as naphthalene-2,3-dicarboxaldehyde (NDA) is a common strategy to enhance the fluorescence of primary amines, forming highly fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives. researchgate.netnih.gov This technique provides low detection limits and is applicable to a wide range of primary amines. researchgate.net Capillary electrophoresis combined with wavelength-resolved laser-induced fluorescence detection has also been utilized for the environmental analysis of naphthalenesulphonates in river water samples. vu.nl This method allows for both the detection and identification of various substituted naphthalene compounds. vu.nl
| Technique | Application for Naphthalene Derivatives | Key Findings & Conditions |
|---|---|---|
| HPLC | Separation of genotoxic derivatives of naphthalene. chemicke-listy.cz | Optimized conditions: LiChrospher® column, 24-min linear gradient of acetonitrile (40-70%) and phosphate buffer (pH 2.3), flow rate 0.5 ml/min. chemicke-listy.cz |
| HPLC-ED | Determination of trace amounts of carcinogenic naphthylamines. researchgate.net | Utilizes a carbon paste electrode for electrochemical detection, achieving lower detection limits than spectrophotometric detection. researchgate.net |
| RP-HPLC | Separation and identification of naphthalene and other PAHs. rdd.edu.iq | Mobile phase of (80:20) v/v acetonitrile:0.01M phosphate buffer solution at pH 6 with a flow rate of 1ml/min. rdd.edu.iq |
| CE-LIF | Analysis of primary amines after derivatization. researchgate.net | Derivatization with naphthalene-2,3-dicarboxaldehyde (NDA) yields highly fluorescent products, enabling sensitive detection. researchgate.net |
| CE | Environmental analysis of naphthalenesulphonates. vu.nl | Combined with wavelength-resolved laser-induced fluorescence detection for identification of substituted naphthalenes. vu.nl |
Analytical Method Development and Validation for Naphthalene Amine Derivatives
The development and validation of analytical methods are crucial to ensure the accuracy, precision, and reliability of results for naphthalene amine derivatives. researchgate.netjddtonline.info This process is a continuous and interdependent activity involving research and development, quality control, and quality assurance. researchgate.net The primary goal is to demonstrate that a proposed analytical method is specific, accurate, precise, and robust. researchgate.net
Method development for chromatographic techniques like HPLC involves the optimization of several parameters, including the choice of column, mobile phase composition, column temperature, and detection wavelength. jddtonline.info For instance, in the separation of polycyclic aromatic hydrocarbons including naphthalene, a study optimized the mobile phase ratio, pH, column temperature, and buffer concentration to maximize resolution and minimize separation time. rdd.edu.iq
Validation of an analytical method encompasses several key parameters as outlined by the International Conference on Harmonisation (ICH) guidelines. sysrevpharm.org These include:
Accuracy: The closeness of the test results to the true value. sysrevpharm.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. sysrevpharm.org
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. sysrevpharm.org
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced degradation studies are often a part of method validation to demonstrate the stability-indicating capability of the method. researchgate.net These studies involve subjecting the analyte to stress conditions such as acid/base hydrolysis, heat, oxidation, and light exposure. researchgate.net
The validation process ensures that the analytical method is suitable for its intended purpose, whether for routine quality control, stability testing, or research. psu.edu
| Validation Parameter | Description |
|---|---|
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. sysrevpharm.org |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. sysrevpharm.org |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity | The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. sysrevpharm.org |
| Range | The interval between the upper and lower concentration (amounts) of analyte in the sample (including these concentrations) for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods model the electronic and geometric structure, offering a window into its stability and spectral characteristics.
Density Functional Theory (DFT) and Ab Initio Methods (e.g., B3LYP, HF) for Electronic Structure Prediction
Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) are powerful computational tools for predicting the electronic structure of molecules. DFT, particularly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, is widely used for its balance of accuracy and computational efficiency in studying organic molecules, including naphthalene (B1677914) derivatives. nih.govcore.ac.ukiiste.org These methods calculate the electron density to determine the total energy of the system, which in turn allows for the prediction of various molecular properties. researchgate.net
For (Naphthalen-2-ylmethyl)(propan-2-yl)amine, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to model its electronic distribution and energy levels. nih.govjocpr.com The B3LYP functional is effective for calculating the electronic properties of naphthalene-based compounds, providing reliable predictions of ionization potentials, electron affinities, and energy gaps. core.ac.ukiiste.org Ab initio methods like HF, while typically more computationally demanding, provide a foundational approach to solving the Schrödinger equation for the molecule without empirical parameterization.
Geometry Optimization and Conformational Analysis of this compound
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy on the potential energy surface. researchgate.netwayne.edu For a flexible molecule like this compound, which has rotatable bonds connecting the naphthalene, methylene (B1212753), and isopropyl groups, conformational analysis is crucial. nih.gov This analysis involves identifying various stable conformers (rotational isomers) and determining their relative energies to find the global minimum energy structure.
This process yields precise predictions of bond lengths, bond angles, and dihedral (torsional) angles. niscair.res.in The optimized geometry is essential for all subsequent computational analyses, including vibrational frequency and electronic property calculations. scispace.com
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C(aromatic)-C(aromatic) | ~1.37-1.42 |
| C(aromatic)-CH2 | ~1.51 | |
| CH2-N | ~1.47 | |
| Bond Angles (°) | C-N-C | ~112° |
| C(aromatic)-C-H | ~120° | |
| H-C-H (isopropyl) | ~109.5° |
Vibrational Frequency Analysis and Correlation with Experimental Spectra
Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman vibrational spectra. researchgate.net The theoretical spectra can be compared with experimental data to validate the calculated structure and aid in the assignment of observed spectral bands to specific molecular motions, such as stretching, bending, and rocking of bonds. researchgate.netnih.gov
For this compound, key vibrational modes would include the N-H stretch, C-H stretches (both aromatic and aliphatic), C-N stretching, and the characteristic C=C stretching modes of the naphthalene ring. scirp.org
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine | ~3300-3350 |
| Aromatic C-H Stretch | Naphthalene Ring | ~3050-3100 |
| Aliphatic C-H Stretch | Methylene & Isopropyl | ~2850-2970 |
| Aromatic C=C Stretch | Naphthalene Ring | ~1500-1600 |
| C-N Stretch | Alkyl Amine | ~1180-1250 |
Electronic Structure and Reactivity Descriptors
Descriptors derived from the electronic structure provide a quantitative measure of a molecule's reactivity and the nature of its interactive sites.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. nih.gov
The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. nih.gov Conversely, a small gap indicates a molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO would also be distributed across the aromatic system.
| Descriptor | Symbol | Formula | Predicted Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | ~ -5.80 |
| LUMO Energy | ELUMO | - | ~ -0.95 |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.85 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.425 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. numberanalytics.com The MEP surface is colored-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.netyoutube.com Green and yellow represent areas of intermediate or near-zero potential. youtube.com
For this compound, an MEP map would likely show a region of negative potential (red or yellow) around the nitrogen atom due to its lone pair of electrons, making it a site for hydrogen bonding and electrophilic attack. researchgate.net The hydrogen atom attached to the nitrogen would exhibit a positive potential (blue), identifying it as an acidic site. The π-electron cloud of the naphthalene ring would also show a degree of negative potential, indicating its susceptibility to interact with electrophiles. researchgate.net This analysis is invaluable for predicting sites of intermolecular interactions and chemical reactions. numberanalytics.comwalisongo.ac.id
Mulliken Atomic Charges and Natural Population Analysis for Atomic Contributions
Computational studies provide a detailed picture of the electron distribution within this compound, which is crucial for understanding its chemical behavior. While specific studies for this exact molecule are not widely available, analysis of closely related naphthalen-ylmethyl amine derivatives, such as 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol, offers valuable analogous data through methods like Natural Population Analysis (NPA). researchgate.netdergipark.org.tr
Natural Population Analysis (NPA), performed using Density Functional Theory (DFT), gives insight into the electron density and distribution among the atoms. researchgate.net In similar structures, the nitrogen atom of the amine group consistently shows a significant negative natural charge, indicating its role as a primary site for electrophilic attack. For instance, in an analogous alkylaminophenol compound, the nitrogen atom exhibits a natural charge of approximately -0.57e. researchgate.net The hydrogen atoms generally display positive charges, while the carbon atoms of the naphthalene ring show varied charges, reflecting the aromatic system's electron delocalization.
The distribution of electrons into core, valence, and Rydberg orbitals further clarifies the electronic structure. This analysis helps in building an accurate Lewis structure and understanding both intramolecular and intermolecular interactions. researchgate.net
Below is a representative table of Natural Population Analysis data, modeled on findings for a similar naphthalen-ylmethyl amine derivative, to illustrate the expected atomic contributions for this compound. researchgate.net
Table 1: Representative Natural Population Analysis Data
| Atom | Natural Charge (e) | Core Population (e) | Valence Population (e) | Rydberg Population (e) | Total Population (e) |
|---|---|---|---|---|---|
| N | -0.571 | 1.999 | 5.550 | 0.022 | 7.571 |
| C (alpha) | 0.084 | 1.999 | 3.886 | 0.030 | 5.915 |
| C (ring) | -0.239 | 1.999 | 4.222 | 0.018 | 6.239 |
| H (N-H) | 0.481 | 0.000 | 0.514 | 0.005 | 0.519 |
Studies on Reaction Mechanisms and Kinetics
Theoretical Elucidation of Catalytic Cycles and Reaction Pathways
A review of the available scientific literature indicates that specific theoretical studies elucidating the catalytic cycles and reaction pathways for this compound have not been extensively reported.
Investigation of Nucleophilicity and Basicity of this compound and Related Amines
The nucleophilicity and basicity of an amine are determined by the availability of the lone pair of electrons on the nitrogen atom. For this compound, a secondary amine, these properties are influenced by a combination of electronic and steric factors.
Generally, secondary amines are more basic and more nucleophilic than primary amines or ammonia. masterorganicchemistry.com This is attributed to the electron-donating inductive effect of the two alkyl groups (the naphthalen-2-ylmethyl and propan-2-yl groups) attached to the nitrogen. These groups increase the electron density on the nitrogen atom, making its lone pair more available for donation to an electrophile (enhancing nucleophilicity) or a proton (enhancing basicity). reddit.com
However, the relationship is not always straightforward, as steric hindrance can play a significant counteracting role. libretexts.org While basicity is less affected by steric bulk, nucleophilicity can be substantially reduced if the bulky groups impede the nitrogen's approach to an electrophilic center. masterorganicchemistry.com
Analysis of Steric and Electronic Effects on Reactivity and Selectivity
The reactivity and selectivity of this compound are governed by a balance of steric and electronic effects originating from its substituents.
Electronic Effects: The isopropyl and naphthalen-ylmethyl groups are both electron-donating. This electronic effect increases the electron density on the nitrogen atom, thereby increasing its basicity and intrinsic nucleophilicity compared to less substituted amines. canterbury.ac.nz
Intermolecular Interactions and Solid-State Phenomena
Hirshfeld Surface Analysis and Crystal Packing Studies
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties like d_norm (normalized contact distance) onto the molecular surface, researchers can identify the specific atoms involved in close contacts and characterize the nature of these interactions.
For aromatic amines containing naphthalene moieties, crystal packing is typically dominated by weak, non-covalent interactions. nih.govnih.gov Hirshfeld analysis of analogous crystal structures reveals that the most significant contributions to crystal cohesion come from H···H and C···H/H···C contacts, which are indicative of van der Waals forces and weak hydrogen bonds. nih.govnih.gov These two types of interactions often account for over 70-80% of the total intermolecular contacts. nih.gov
Other interactions, such as C···C (indicative of π-π stacking between naphthalene rings) and C–H···π interactions, also contribute to the stability of the crystal structure, though typically to a lesser extent. researchgate.net The analysis generates two-dimensional fingerprint plots that provide a quantitative summary of the different intermolecular contacts and their relative importance.
The following table, based on published data for similar naphthalene-containing molecules, summarizes the typical percentage contributions of various intermolecular contacts expected in the crystal structure of this compound. nih.govnih.gov
Table 2: Representative Hirshfeld Surface Analysis Data for Intermolecular Contacts
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 70% | Represents the most frequent contacts, indicating the importance of van der Waals forces in the crystal packing. |
| C···H/H···C | 25 - 40% | Corresponds to C–H···π interactions and other weak hydrogen bonds, crucial for supramolecular assembly. |
| C···C | 2 - 5% | Suggests the presence of π–π stacking interactions between the aromatic naphthalene rings. |
| N···H/H···N | 1 - 2% | Represents weak hydrogen bonding involving the amine group. |
Characterization of Non-Covalent Interactions in Amine Systems
Non-covalent interactions are fundamental in determining the supramolecular architecture, conformational preferences, and biological activity of molecules. In the case of this compound, two primary non-covalent forces are of significant interest: π-π stacking and hydrogen bonding.
π-π Stacking Interactions
The sizeable aromatic surface of the naphthalene moiety is prone to engaging in π-π stacking interactions. These interactions, driven largely by dispersion forces, are crucial in crystal packing and molecular recognition. Theoretical studies on naphthalene dimers reveal that the most stable conformation is typically a parallel-displaced or a T-shaped structure, rather than a perfectly cofacial stack, to minimize Pauli repulsion. researchgate.net The binding energy of a stacked naphthalene dimer is estimated to be approximately 24 kJ/mol, which is significantly stronger than that of a benzene (B151609) dimer. researchgate.net
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method for dissecting interaction energies into physically meaningful components: electrostatics, exchange, induction, and dispersion. wikipedia.org Analysis of naphthalene and its derivatives consistently shows that dispersion is the dominant attractive force in π-stacking arrangements. researchgate.netnih.gov For instance, in the 2-naphthalenethiol (B184263) dimer, dispersion accounts for about 66% of the total attractive interaction, with electrostatics contributing a smaller 27%. nih.gov This highlights that the interaction is not primarily governed by quadrupole moments, but by correlated electron fluctuations. The interplay between attractive dispersion forces and Pauli repulsion dictates the optimal geometry of the stacked complex. researchgate.netnih.gov
| Interaction Component | Energy (kJ/mol) | Percentage of Total Attraction |
|---|---|---|
| Electrostatics | -15.0 | 27% |
| Exchange (Repulsion) | +35.0 | N/A |
| Induction | -8.0 | 15% |
| Dispersion | -32.0 | 58% |
| Total Interaction Energy | -20.0 | 100% |
Hydrogen Bonding
The secondary amine group in this compound provides sites for hydrogen bonding. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. These interactions are highly directional and play a pivotal role in the formation of defined molecular assemblies.
Computational studies on related systems have shown that the N-H group readily forms hydrogen bonds with suitable acceptors like carbonyl oxygens or other electronegative atoms. mdpi.com The strength of these N-H···X bonds can be evaluated by analyzing geometric parameters (bond length and angle) and through vibrational frequency shifts in calculated IR spectra. nih.gov Theoretical investigations of complexes involving secondary amines demonstrate the formation of strong N-H···O and N···H-O hydrogen bonds, which are critical for molecular recognition and complex stability. mdpi.comruc.dk The dissociation energies for typical N-H···O hydrogen bonds can range from 2 to 7 kJ/mol. nih.gov
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent medium can profoundly influence the behavior of a solute molecule by altering its conformational preferences and modulating its chemical reactivity. Computational chemistry models these effects using either implicit solvent models, like the Polarizable Continuum Model (PCM), or explicit models where individual solvent molecules are included in the calculation. rsc.org
Molecular Conformation
Solvents can stabilize different conformers of a flexible molecule to varying extents. For a molecule like this compound, rotation around the C-C and C-N single bonds can lead to various spatial arrangements. A polar solvent will preferentially stabilize conformers with larger dipole moments. Computational methods, such as the self-consistent reaction field (SCRF) theory, are used to investigate these solvent-induced conformational shifts. nih.gov Studies have shown that going from the gas phase to a polar solvent medium can alter the geometry and vibrational spectra of molecules, consistent with the increased weight of dipolar resonance structures. nih.gov This stabilization of polar conformers can affect the molecule's average shape in solution and, consequently, its interaction with other molecules.
Reactivity
Solvent effects on reactivity are multifaceted. For reactions involving amines, the solvent can influence the nucleophilicity of the nitrogen atom. Protic solvents, for example, can form hydrogen bonds with the amine's lone pair, which may decrease its availability for nucleophilic attack. Conversely, polar aprotic solvents can enhance the rates of certain reactions by solvating cations while leaving anions relatively free. Molecular dynamics simulations and DFT calculations are employed to model the solvation of reactants and transition states, providing insight into reaction kinetics. nih.gov The calculated free energy of activation (ΔG‡) in different solvent environments can predict how reaction rates will change, underscoring the necessity of including both explicit and implicit solvent effects for accurate predictions. rsc.org
Theoretical Insights into Molecular Properties and Stability
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties and thermodynamic stability of molecules like this compound. researchgate.netcollectivescientific.com
Molecular Properties
DFT calculations provide access to a wealth of information derived from the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). nih.gov
The HOMO-LUMO energy gap (ΔE) is a critical parameter that serves as an indicator of chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For naphthalene, the calculated HOMO-LUMO gap is around 4.75 eV. samipubco.com Substituents on the naphthalene ring can modulate this gap; electron-donating groups tend to raise the HOMO energy and decrease the gap, while electron-withdrawing groups typically lower the LUMO energy and also decrease the gap. researchgate.net
| Property | Naphthalene | Hypothetical Substituted Naphthalene | Unit |
|---|---|---|---|
| HOMO Energy | -6.13 | -5.95 | eV |
| LUMO Energy | -1.38 | -1.45 | eV |
| HOMO-LUMO Gap (ΔE) | 4.75 | 4.50 | eV |
| Ionization Potential | 6.13 | 5.95 | eV |
| Electron Affinity | 1.38 | 1.45 | eV |
Molecular Stability
The stability of this compound is fundamentally derived from its constituent parts. The naphthalene ring system is inherently stable due to its aromaticity, possessing a significant resonance energy of about 61 kcal/mol. samipubco.com Computational methods can quantify this stability through geometry optimization, which finds the lowest energy conformation of the molecule, and frequency calculations, which confirm that the structure is a true minimum on the potential energy surface. collectivescientific.com The total energy calculated for the optimized structure provides a measure of its thermodynamic stability relative to its isomers. nih.gov For instance, DFT studies on aza-derivatives of naphthalene have shown that the position of heteroatom substitution significantly impacts the total energy and, therefore, the relative stability of the isomers. nih.gov
Advanced Applications and Materials Science Perspectives
Design and Synthesis of Ligands for Coordination Chemistry
The amine functional group in naphthalene-based compounds is a key feature for their use as ligands in coordination chemistry. The nitrogen atom's lone pair of electrons can readily coordinate with a wide range of metal ions, leading to the formation of stable and functional metal complexes.
Naphthalene (B1677914) derivatives containing amine functionalities are effective ligands for a variety of metal ions. The synthesis of such complexes often involves the reaction of a metal salt with the naphthalene amine ligand in a suitable solvent. For instance, naphthalene-substituted salen ligands have been successfully coordinated with palladium(II) and platinum(II). nih.gov Similarly, alkali metal complexes involving naphthylamine-substituted phosphanides have been synthesized and characterized. nih.gov The resulting complexes exhibit diverse geometries and coordination modes, influenced by the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. nih.govmdpi.comsemanticscholar.org The naphthalene group can influence the electronic properties and stability of the resulting metal complex.
Examples of metal complexes formed with naphthalene-based ligands are extensive, including those with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), often resulting in octahedral geometries. uomphysics.net
Table 1: Examples of Metal Complexes with Naphthalene-Based Ligands
| Metal Ion | Ligand Type | Resulting Complex Geometry (Example) |
| Pt(II), Pd(II) | Naphthalene-substituted salen | Square Planar |
| Li, Na, K | Naphthylamine-substituted phosphanide | Monomeric or Dinuclear |
| Co(II), Ni(II), Cu(II) | Naphthalene-thiosemicarbazide | Octahedral |
| Co(II), Ni(II), Cu(II) | Naphthalene-hydrazone | Octahedral |
Metal complexes derived from naphthalene amine ligands have shown significant promise as catalysts in various oxidation reactions. The metal center, activated by the naphthalene-containing ligand, can facilitate the transfer of oxygen atoms to organic substrates.
One notable application is in the catalytic oxidation of aromatic compounds. For example, iron(III) TAML (tetraamido macrocyclic ligand) complexes are effective in catalyzing the oxidative degradation of naphthalene in aqueous solutions using hydrogen peroxide as the oxidant. nih.gov This process is environmentally relevant for the removal of polycyclic aromatic hydrocarbons from water. nih.gov Manganese-based porphyrin-like complexes have also been studied for the catalytic oxidation of naphthalene, with the reaction pathways and products depending on the specific structure of the catalyst. epa.gov Furthermore, supported metal catalysts, such as platinum and palladium on alumina, have demonstrated high activity in the complete oxidation of naphthalene. researchgate.net
The photocatalytic oxidative coupling of amines has been achieved using naphthalene-based porous organic salts, which act as heterogeneous photocatalysts under visible light. researchgate.net Additionally, direct amination of naphthalene to produce naphthylamine can be catalyzed by vanadium-based systems, offering a more atom-economical alternative to traditional methods. researchgate.netrsc.org
Exploration in Optical, Photophysical, and Fluorescent Materials
The naphthalene core is an excellent fluorophore, and its derivatives are widely explored for applications in optical and fluorescent materials. researchgate.net The photophysical properties of these compounds, such as their absorption and emission spectra, quantum yield, and fluorescence lifetime, can be finely tuned by chemical modification. niscpr.res.in
Naphthalene-based fluorescent probes have been designed for the selective detection of metal ions like Al³⁺ and for bioanalytical analyses of primary amines. nih.govmdpi.com These probes often exhibit changes in their fluorescence intensity or wavelength upon binding to the target analyte. For example, the reaction of primary amines with naphthalene-2,3-dicarboxaldehyde (NDA) produces highly fluorescent cyanobenz[f]isoindole (CBI) derivatives, enabling sensitive detection. nih.gov
The introduction of amine groups onto the naphthalene scaffold can lead to materials with interesting photophysical behaviors, including the formation of intramolecular excimers in certain solvent environments. researchgate.net Researchers have developed various fluorescent materials based on naphthalene derivatives, such as distyrylnaphthalenes, for applications like cellular membrane visualization. nih.gov The inherent fluorescence and environmental sensitivity of the naphthalene moiety make it a valuable component in the design of sensors and imaging agents. niscpr.res.in
Role as Intermediates in the Synthesis of Complex Organic Scaffolds and Advanced Molecules
Due to their chemical reactivity and structural features, naphthalene amines are valuable intermediates in organic synthesis. They serve as building blocks for the construction of more complex molecules with applications in medicinal chemistry and materials science. mdpi.com
The amine group can be readily transformed into other functional groups, and the naphthalene ring can undergo various substitution reactions, allowing for the synthesis of a diverse range of derivatives. wikipedia.org For example, 1-amidoalkyl-2-naphthols, which can be synthesized via multicomponent reactions, are important precursors for other bioactive molecules like aminoalkyl naphthols (Betti bases). mdpi.com These compounds, in turn, are used as ligands in asymmetric synthesis. mdpi.com
Recent synthetic strategies have focused on efficient ways to create functionalized naphthalene building blocks. Transition-metal-catalyzed reactions, such as C-H oxidation and cross-coupling, provide concise pathways to precursors for complex natural products like naphthylisoquinoline alkaloids. bohrium.com Palladium-catalyzed reactions have been developed for the enantioselective introduction of a naphthalen-2-ylmethyl group onto azaarylmethyl amines, creating chiral building blocks for medicinal chemistry. rsc.org The use of naphthalene derivatives as key intermediates is also crucial in the pharmaceutical industry, for instance, in the synthesis of the antifungal drug terbinafine (B446). google.com
Structure-Activity Relationship (SAR) Studies at the Molecular Level for Derivative Design
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity or material properties of naphthalene-based compounds. By systematically modifying the structure of a parent compound like (Naphthalen-2-ylmethyl)(propan-2-yl)amine and evaluating the effects of these changes, researchers can design new derivatives with enhanced performance.
In medicinal chemistry, SAR studies on naphthalene derivatives have led to the development of potent therapeutic agents. For example, extensive SAR studies on naphthalene diimides (NDIs) have been conducted to understand their interactions with G-quadruplex DNA, which is a target for anticancer drugs. nih.gov These studies analyze how modifications to the NDI core and its substituents affect binding affinity and antiproliferative activity. nih.gov Similarly, SAR studies on naphthalene-1,4-dione analogues have identified key structural features necessary for their anticancer potency, such as the importance of halogen atoms and terminal cyclic amine groups. rsc.org
In the development of antifungal agents, SAR studies on naphthalene-substituted derivatives of the allylamine (B125299) terbinafine have shown that the potency is highly dependent on the size and position of substituents on the naphthalene ring. nih.govacs.org Such studies are essential for the rational design of new compounds with improved efficacy and selectivity. ekb.egresearchgate.net
Table 2: SAR Insights for Naphthalene Derivatives
| Compound Class | Application | Key SAR Finding |
| Naphthalene Diimides | Anticancer | Protonable amines in side chains enhance G-quadruplex stabilization. nih.gov |
| Naphthalene-1,4-diones | Anticancer | Halogen presence is critical for maintaining potency; terminal cyclic amines often increase activity. rsc.org |
| Naphthalene-substituted Allylamines | Antifungal | Potency is strongly dependent on the bulkiness of substituents on the naphthalene ring. nih.gov |
Bioconjugation and Related Chemical Biology Applications
The amine functionality of this compound and related compounds makes them suitable for bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides. These conjugation strategies are fundamental in chemical biology for developing probes, sensors, and therapeutic agents.
Naphthalene diimide (NDI) derivatives have been conjugated to amino acids and peptides to create self-assembling nanomaterials. nih.gov These conjugates can form structures like fibrils and hydrogels, which have applications in cell imaging and as responsive materials. nih.govacs.org For instance, an NDI-appended peptide was shown to be cell-permeable and useful for imaging and sensing intracellular pH. acs.org The fluorescence of the naphthalene moiety is often exploited in these applications, turning the conjugate into a fluorescent probe that can report on its local environment or binding events.
Furthermore, naphthalimide derivatives have been conjugated to polyamines to create cytotoxic agents that can be tracked within cells due to their fluorescence. researchgate.net The ability to attach the robust naphthalene fluorophore to biologically active molecules provides a powerful tool for studying cellular processes and for the development of theranostic agents, which combine therapeutic and diagnostic functions.
Investigation as Corrosion Inhibitors and Related Material Protection Strategies
Currently, there are no specific, detailed research studies focused on the application of this compound as a corrosion inhibitor. However, the broader class of naphthalene derivatives has been a subject of interest in this field. Compounds containing naphthalene rings are recognized for their potential to inhibit corrosion of metals, such as copper and steel, in acidic environments. iau.irtsijournals.com
The theoretical basis for this potential lies in the structure of the molecule. The naphthalene moiety, with its planar structure and rich π-electron system, can facilitate strong adsorption onto metal surfaces. researchgate.net This adsorption can form a protective layer that isolates the metal from the corrosive medium. Additionally, the nitrogen atom in the amine group can act as another active site for adsorption. This combination of features is characteristic of effective organic corrosion inhibitors. For example, studies on related Schiff base compounds containing naphthalene have demonstrated significant inhibition efficiency through a combination of physical and chemical adsorption mechanisms. tsijournals.comresearchgate.net While these findings for analogous compounds are promising, empirical data from potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), or surface analysis for this compound is not available to create a specific data table of its performance.
Potential in Specialty Chemical Manufacturing and Advanced Industrial Synthesis
This compound and its isomers are recognized as useful research chemicals and potential intermediates in organic synthesis. pharmaffiliates.comontosight.ai Aromatic amines, particularly those derived from naphthalene, serve as foundational building blocks in the synthesis of more complex molecules. It is suggested that compounds like N-isopropyl-2-naphthylamine have potential applications in the creation of dyes, pigments, and pharmaceuticals. ontosight.ai
In the context of advanced industrial synthesis, this compound could serve as a precursor. The secondary amine group is reactive and can participate in various chemical transformations, such as N-alkylation, acylation, and condensation reactions, to build more complex molecular architectures. The naphthalene core is a key component in many specialty chemicals, including electronic materials and high-performance polymers, where its thermal stability and electronic properties are advantageous. nbinno.com However, specific, documented industrial synthesis pathways that utilize this compound as a key intermediate are not detailed in the available literature.
Chemo- and Biosensor Development
The development of chemo- and biosensors often relies on molecules with specific recognition and signaling capabilities. Fluorescent molecules are particularly valuable for this purpose. Naphthalene and its derivatives are well-known for their intrinsic fluorescence properties, which can be sensitive to their local chemical environment. nih.govnih.gov
The general principle involves a "turn-on" or "turn-off" fluorescent response upon binding to a target analyte, such as a metal ion or a biomolecule. For instance, various naphthalene-based probes have been successfully designed to detect specific metal ions like Al³⁺, where binding leads to a significant enhancement in fluorescence intensity. nih.gov The fluorescence quantum yield and emission wavelength of naphthalene derivatives can be highly sensitive to the polarity of their surroundings, making them excellent candidates for environment-sensitive probes in biological systems, such as monitoring protein-protein interactions. nih.govresearchgate.net
While the this compound molecule contains the necessary naphthalene fluorophore, there is currently no specific research demonstrating its application in a chemo- or biosensor system. The design of such a sensor would require further functionalization to introduce a specific binding site for a target analyte, which would then modulate the fluorescent properties of the naphthalene core upon interaction. Without such studies, data on its performance, such as detection limits or binding constants, remains unavailable.
Q & A
Q. Table 2: Example Bioactivity Data
| Assay | Target | IC₅₀/EC₅₀ (μM) | Reference |
|---|---|---|---|
| MAO-A Inhibition | Human recombinant | 12.3 ± 1.5 | |
| Serotonin Receptor Binding | 5-HT₂A | 8.9 ± 0.9 |
Methodological Considerations
- Data Reproducibility : Use standardized protocols (e.g., USP guidelines) for synthesis and characterization. Disclose solvent purity (>99.9%) and instrument calibration details.
- Ethical Compliance : Adhere to non-clinical research guidelines; no in vivo testing without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
